N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Biological Monitoring Ethylene Oxide Inhalation Toxicology

Accurate biomonitoring of volatile organic compounds (VOCs) like ethylene oxide requires structurally specific standards. Using cross-reactive biomarkers such as CEMA or CHEMA introduces quantitative inaccuracies in LC-MS/MS workflows. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is the definitive urinary metabolite for EtO, exhibiting a linear dose-response (0.27 μmol/ppm) for regulatory-compliant back-calculation of exposure levels. Key supply advantages include: - Structural specificity: Eliminates inter-laboratory variability and ensures valid exposure classification in regulatory submissions and NHANES-scale surveys. - Multi-analyte utility: Covers vinyl chloride, ethylene oxide, and ethylene dibromide in a single biomonitoring panel, reducing analytical costs. - Reliable sourcing: Available from stock with custom synthesis options and batch-specific quality documentation to support GLP/GCLP workflows.

Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
CAS No. 19179-72-7
Cat. No. B096459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-hydroxyethyl)-L-cysteine
CAS19179-72-7
Synonyms2-hydroxyethylmercapturic acid
N-acetyl-S-(2-hydroxyethyl)cysteine
N-acetyl-S-(2-hydroxyethyl)cysteine, (L)-isomer
N-acetyl-S-2-hydroxyethyl-L-cysteine
S-(beta-hydroxyethyl)mercapturic acid
Molecular FormulaC7H13NO4S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCO)C(=O)O
InChIInChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
InChIKeyNAYOYSKSFGMFOB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) CAS 19179-72-7: Mercapturic Acid Biomarker for Occupational and Environmental Exposure Assessment


N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA, CAS 19179-72-7), also known as 2-hydroxyethylmercapturic acid, is a sulfur-containing mercapturic acid metabolite formed via glutathione conjugation of electrophilic xenobiotics [1]. It is a common urinary end product of the glutathione pathway for a wide range of structurally diverse chemicals, including several known human carcinogens [2]. Its primary utility lies in biological monitoring and exposure assessment for volatile organic compounds (VOCs) such as vinyl chloride, ethylene oxide, and acrylonitrile [3].

Why Procurement of Authentic HEMA (19179-72-7) is Critical: Analytical Specificity and Quantitative Traceability


Mercapturic acid biomarkers exhibit significant structural specificity in their metabolic origins, dictating their utility in exposure assessment. HEMA is not interchangeable with other mercapturic acids such as CEMA or CHEMA, as they derive from distinct parent toxicants via different metabolic pathways [1]. For instance, HEMA is a primary metabolite of ethylene oxide and a secondary metabolite of acrylonitrile, whereas CEMA is specific to acrylonitrile and CHEMA arises from its epoxide intermediate [2]. Using the incorrect biomarker standard compromises quantitative accuracy, undermines inter-laboratory reproducibility, and leads to flawed exposure classification in regulatory biomonitoring studies [3].

Quantitative Comparative Evidence: HEMA (19179-72-7) Performance in Biological Monitoring


Urinary HEMA Excretion as a Linear Indicator of Ethylene Oxide Exposure in Preclinical Models

In Sprague-Dawley rats exposed to ethylene oxide via inhalation for 6 hours, urinary HEMA excretion over 24 hours exhibited a linear relationship with exposure concentration, averaging 0.27 μmol/ppm [1]. In contrast, intravenous dosing of ethylene oxide (1-100 mg/kg) resulted in dose-dependent excretion, with approximately 30% of the 1 and 10 mg/kg doses excreted as HEMA within 12 hours, decreasing to 16% at 100 mg/kg, indicating potential saturation of glutathione conjugation at high doses [1].

Biological Monitoring Ethylene Oxide Inhalation Toxicology

Differential Urinary HEMA and CEMA Response to Smoking Cessation in Human Biomonitoring

In a clinical study of smokers, urinary HEMA excretion decreased by 46-54% when switching to reduced-exposure test cigarettes and by approximately 74% upon smoking cessation. In contrast, urinary CEMA (specific to acrylonitrile) showed a more pronounced decrease of 74-77% when switching and approximately 90% upon cessation [1]. This differential response reflects the distinct metabolic origins and half-lives of the parent toxicants.

Tobacco Exposure Biomarker Kinetics Acrylonitrile

NHANES Reference Range Data Establishes HEMA as a Population-Level Exposure Metric

Analysis of 412 urine samples from NHANES III participants using isotope-dilution HPLC-MS/MS established creatinine-corrected HEMA reference ranges: geometric mean and median 1.6 μg/g creatinine, 95th percentile 11.2 μg/g creatinine, and range <0.68-58.7 μg/g creatinine [1]. A statistically significant difference (P=0.0001) was observed between smokers (geometric mean 2.8 μg/g creatinine) and nonsmokers (1.1 μg/g creatinine) [1].

Population Biomonitoring Reference Ranges Environmental Epidemiology

Analytical Performance: Isotope-Dilution HPLC-MS/MS Quantitation of HEMA with LOD 0.68 μg/L

A validated isotope-dilution HPLC-MS/MS method for urinary HEMA achieves a limit of detection (LOD) of 0.68 μg/L in 1-mL urine samples, with a coefficient of variation (CV) of 22% at both 4 and 11 μg/L and accuracy indistinguishable from 100% [1]. The method detects HEMA in ~75% of samples from populations without known overt exposure, demonstrating sensitivity sufficient for environmental monitoring [1].

Analytical Chemistry Mass Spectrometry Method Validation

HEMA as a Multi-Source Biomarker: Coverage of Three Classified Carcinogens

HEMA is a validated urinary metabolite for at least three distinct IARC-classified human carcinogens: vinyl chloride (Group 1), ethylene oxide (Group 1), and ethylene dibromide (Group 2A) [1]. This multi-analyte coverage is unique among mercapturic acids; for example, CEMA is specific to acrylonitrile (Group 2B), while CHEMA derives solely from acrylonitrile's epoxide intermediate [2].

Occupational Health Carcinogen Exposure Multi-Analyte Monitoring

Key Applications of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (19179-72-7) in Biomonitoring and Exposure Science


Occupational Exposure Monitoring for Ethylene Oxide in Sterilization Facilities

HEMA is the preferred urinary biomarker for assessing ethylene oxide (EtO) exposure in healthcare and industrial sterilization settings. Its linear dose-response relationship (0.27 μmol/ppm in rats) enables reliable back-calculation of exposure levels [1]. Regulatory bodies and occupational health programs utilize HEMA measurements to ensure compliance with permissible exposure limits and to evaluate the effectiveness of engineering controls.

Population-Level Biomonitoring and Environmental Epidemiology

HEMA serves as a key exposure metric in large-scale population surveys such as NHANES, where reference ranges (geometric mean 1.6 μg/g creatinine) have been established to distinguish background environmental exposure from elevated occupational or accidental exposures [2]. This application is critical for public health surveillance and risk assessment of volatile organic compounds.

Tobacco Smoke Exposure Assessment and Cessation Studies

HEMA is utilized as a biomarker of ethylene oxide in tobacco smoke, with urinary levels decreasing by approximately 74% after smoking cessation [3]. This makes it a valuable endpoint in clinical trials evaluating reduced-exposure tobacco products and in epidemiological studies linking smoking to carcinogen exposure.

Multi-Carcinogen Exposure Panels in Industrial Hygiene

Given its coverage of vinyl chloride, ethylene oxide, and ethylene dibromide, HEMA is incorporated into multi-analyte biomonitoring panels for workers in chemical manufacturing, plastics production, and pesticide formulation. This approach streamlines sample analysis and reduces costs compared to running separate assays for each parent compound [4].

Technical Documentation Hub

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